
2,3-Di-tert-butoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Di-tert-butoxynaphthalene is an organic compound belonging to the class of ethers It is characterized by the presence of two tert-butoxy groups attached to the naphthalene ring at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-tert-butoxynaphthalene typically involves the Williamson Ether Synthesis. This method entails the reaction of 2,3-dihydroxynaphthalene with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium hydride. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from the deprotonation of the hydroxyl groups attacks the alkyl halide, resulting in the formation of the ether linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of ether synthesis via the Williamson Ether Synthesis can be scaled up for industrial applications. This involves optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to achieve high yields and purity.
化学反应分析
Types of Reactions: 2,3-Di-tert-butoxynaphthalene primarily undergoes nucleophilic substitution reactions due to the presence of the ether linkages. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydride or potassium hydride. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used to oxidize the naphthalene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed to reduce specific functional groups attached to the naphthalene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield ethers, while oxidation reactions can produce quinones or other oxidized derivatives of naphthalene.
科学研究应用
2,3-Di-tert-butoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.
Medicine: While not extensively studied for medicinal applications, its structural analogs have shown promise in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of polymers and advanced materials.
作用机制
The mechanism of action of 2,3-Di-tert-butoxynaphthalene is primarily based on its ability to undergo nucleophilic substitution reactions. The tert-butoxy groups can act as leaving groups, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
2,3-Dihydroxynaphthalene: The precursor to 2,3-Di-tert-butoxynaphthalene, it contains hydroxyl groups instead of tert-butoxy groups.
2,3-Dimethoxynaphthalene: Similar in structure but with methoxy groups instead of tert-butoxy groups.
2,3-Diethoxynaphthalene: Contains ethoxy groups, offering different reactivity and properties compared to tert-butoxy groups.
Uniqueness: this compound is unique due to the steric hindrance provided by the bulky tert-butoxy groups. This steric effect can influence its reactivity and stability, making it distinct from other similar compounds with smaller alkoxy groups.
属性
CAS 编号 |
61601-24-9 |
|---|---|
分子式 |
C18H24O2 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
2,3-bis[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C18H24O2/c1-17(2,3)19-15-11-13-9-7-8-10-14(13)12-16(15)20-18(4,5)6/h7-12H,1-6H3 |
InChI 键 |
OENSZBCVSJELOP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=CC2=CC=CC=C2C=C1OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


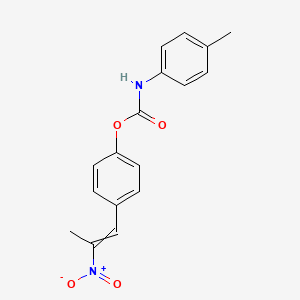

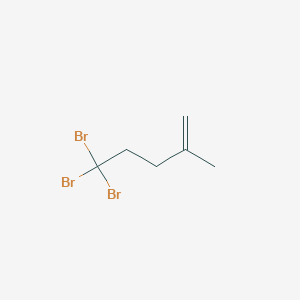
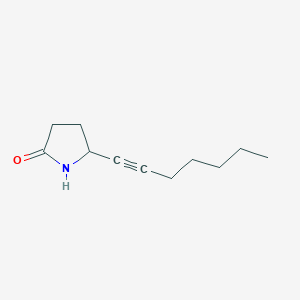
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)


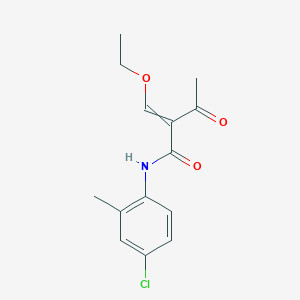



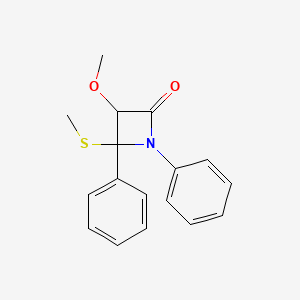
![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)
